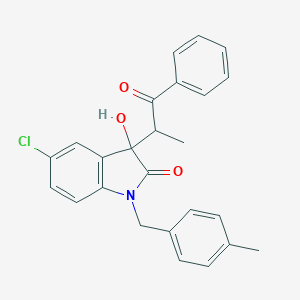![molecular formula C23H24N2O3 B272183 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNK-IN-8 and is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).
作用机制
JNK-IN-8 works by inhibiting the activity of JNK, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, JNK-IN-8 can induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, JNK-IN-8 can induce cell cycle arrest and apoptosis, while in neurons, it can protect against oxidative stress and apoptosis. Additionally, JNK-IN-8 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of JNK-IN-8 is its high potency and selectivity for JNK, making it a valuable tool for studying the role of JNK in various cellular processes. However, JNK-IN-8 can also have off-target effects, particularly at higher concentrations, which can complicate data interpretation. Additionally, JNK-IN-8 is not suitable for use in vivo due to its poor solubility and bioavailability.
未来方向
There are several future directions for research on JNK-IN-8, including:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the potential use of JNK-IN-8 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Exploration of the role of JNK in other diseases, such as cardiovascular disease and diabetes, and the potential use of JNK-IN-8 in these contexts.
4. Development of new JNK inhibitors with improved selectivity and bioavailability for in vivo use.
Conclusion:
In conclusion, JNK-IN-8 is a potent and selective inhibitor of JNK that has shown promise in scientific research for its potential use in cancer and neurodegenerative disease therapies. While there are limitations to its use in lab experiments, JNK-IN-8 remains a valuable tool for studying the role of JNK in cellular processes and exploring new avenues for disease treatment.
合成方法
The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-bromo-1-butanol with 2-(4-propylphenyl)acetaldehyde to form the intermediate compound, which is then reacted with 3-(2-oxo-2-(4-propylphenyl)ethyl)indolin-2-one to form the final product. This synthesis method has been optimized and improved over the years, resulting in a highly pure and reliable product.
科学研究应用
JNK-IN-8 has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, JNK-IN-8 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
产品名称 |
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile |
|---|---|
分子式 |
C23H24N2O3 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
4-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-1-yl]butanenitrile |
InChI |
InChI=1S/C23H24N2O3/c1-2-7-17-10-12-18(13-11-17)21(26)16-23(28)19-8-3-4-9-20(19)25(22(23)27)15-6-5-14-24/h3-4,8-13,28H,2,5-7,15-16H2,1H3 |
InChI 键 |
XHLMYWYBWPRKLG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)

![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)